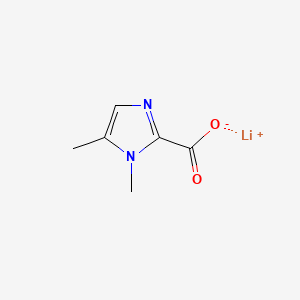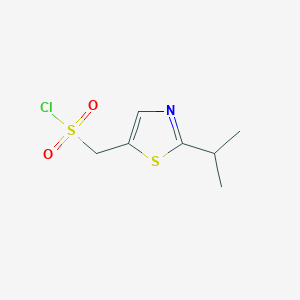
2-Pyridyl-1,2-ethanediol
Overview
Description
2-Pyridyl-1,2-ethanediol is an organic compound with the molecular formula C₇H₉NO₂ It is characterized by the presence of a pyridine ring attached to a 1,2-ethanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pyridyl-1,2-ethanediol can be synthesized through the reaction of 2-pyridinecarboxaldehyde with 2-pyridinemethanol at elevated temperatures (around 140°C) without the need for a catalyst or solvent . The reaction proceeds through the formation of an intermediate, which is then treated with ethyl acetate to yield the desired product.
Industrial Production Methods: In an industrial setting, this compound can be produced by oxidizing 2-vinylpyridine with an aqueous solution of potassium permanganate in a water/acetone mixture. The reaction mixture is then neutralized with sulfuric acid in the presence of isopropyl alcohol to isolate the product .
Chemical Reactions Analysis
Types of Reactions: 2-Pyridyl-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,2-di(pyridin-2-yl)ethane-1,2-dione.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents used.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution is commonly used for oxidation reactions.
Reduction: Various reducing agents, such as sodium borohydride, can be employed.
Substitution: Substitution reactions often require acidic or basic conditions, depending on the desired product.
Major Products:
Oxidation: 1,2-di(pyridin-2-yl)ethane-1,2-dione.
Reduction: Various reduced derivatives of the original compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
2-Pyridyl-1,2-ethanediol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Pyridyl-1,2-ethanediol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals through hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanisms . These interactions help protect cells from oxidative damage and contribute to the compound’s potential therapeutic effects.
Comparison with Similar Compounds
1,2-Di(pyridin-2-yl)ethane-1,2-dione: This compound is an oxidation product of 2-Pyridyl-1,2-ethanediol and shares similar structural features.
1,2-Diphenyl-1,2-ethanediol: Another compound with a similar ethanediol moiety but with phenyl groups instead of pyridyl groups.
Uniqueness: this compound is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and reactivity compared to other ethanediol derivatives
Properties
IUPAC Name |
1-pyridin-2-ylethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-5-7(10)6-3-1-2-4-8-6/h1-4,7,9-10H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRCHBGKENHRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293158 | |
| Record name | 2-Pyridyl-1,2-ethanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3944-00-1 | |
| Record name | NSC87552 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridyl-1,2-ethanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


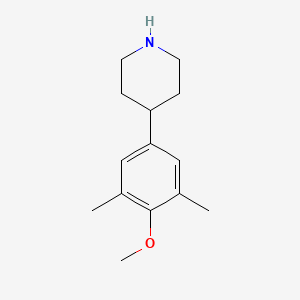
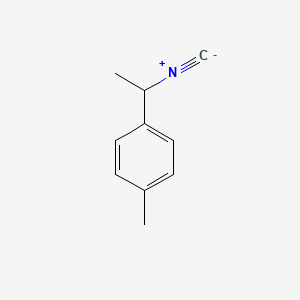

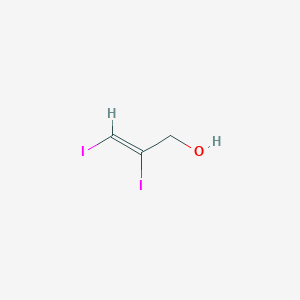



![1-[(2-Bromo-4-chlorophenyl)methyl]piperazine](/img/structure/B13599081.png)
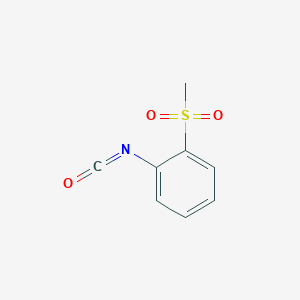


![(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride](/img/structure/B13599124.png)
